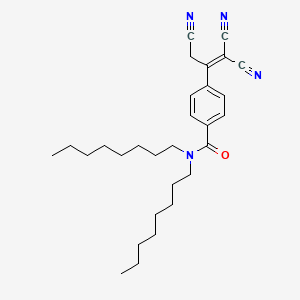
N,N-Dioctyl-4-(1,1,3-tricyanoprop-1-EN-2-YL)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dioctyl-4-(1,1,3-tricyanoprop-1-EN-2-YL)benzamide is an organic compound with a complex structure that includes a benzamide core substituted with dioctyl and tricyanopropenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dioctyl-4-(1,1,3-tricyanoprop-1-EN-2-YL)benzamide typically involves the following steps:
Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core. This can be achieved by reacting benzoic acid with an amine, such as dioctylamine, under dehydrating conditions to form N,N-dioctylbenzamide.
Introduction of the Tricyanopropenyl Group: The tricyanopropenyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the N,N-dioctylbenzamide with a tricyanopropenyl halide under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dioctyl-4-(1,1,3-tricyanoprop-1-EN-2-YL)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tricyanopropenyl group, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzamide derivatives, while reduction may produce reduced amide derivatives.
Applications De Recherche Scientifique
N,N-Dioctyl-4-(1,1,3-tricyanoprop-1-EN-2-YL)benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of N,N-Dioctyl-4-(1,1,3-tricyanoprop-1-EN-2-YL)benzamide involves its interaction with specific molecular targets and pathways. The tricyanopropenyl group is known to interact with nucleophilic sites in biological molecules, potentially leading to the inhibition of key enzymes or signaling pathways. This interaction can result in various biological effects, including antimicrobial and anticancer activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dioctyl-4-ethylbenzamide: Similar structure but with an ethyl group instead of the tricyanopropenyl group.
N,N-Dioctyl-4-methylbenzamide: Similar structure but with a methyl group instead of the tricyanopropenyl group.
Uniqueness
N,N-Dioctyl-4-(1,1,3-tricyanoprop-1-EN-2-YL)benzamide is unique due to the presence of the tricyanopropenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential for various applications, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
137995-34-7 |
|---|---|
Formule moléculaire |
C29H40N4O |
Poids moléculaire |
460.7 g/mol |
Nom IUPAC |
N,N-dioctyl-4-(1,1,3-tricyanoprop-1-en-2-yl)benzamide |
InChI |
InChI=1S/C29H40N4O/c1-3-5-7-9-11-13-21-33(22-14-12-10-8-6-4-2)29(34)26-17-15-25(16-18-26)28(19-20-30)27(23-31)24-32/h15-18H,3-14,19,21-22H2,1-2H3 |
Clé InChI |
RXPPARODGVPMLG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCN(CCCCCCCC)C(=O)C1=CC=C(C=C1)C(=C(C#N)C#N)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzenamine, N-[1-(3-pyridinyl)ethylidene]-](/img/structure/B14284697.png)
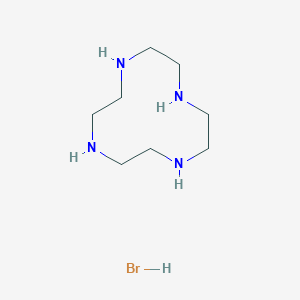
![4-[Methyl(octadecyl)amino]benzaldehyde](/img/structure/B14284700.png)
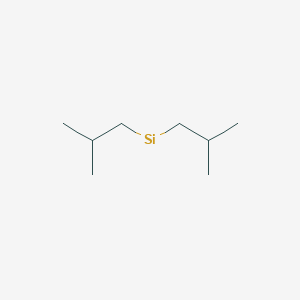
![4-[5-(Butylsulfanyl)-1,3,4-oxadiazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14284707.png)
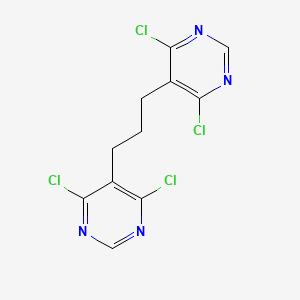
![Phosphine, methyl[2,4,6-tris(1-methylethyl)phenyl]-](/img/structure/B14284712.png)
![Diprop-2-yn-1-yl [(4-hydroxyphenyl)methylidene]propanedioate](/img/structure/B14284713.png)
![3-[Hydroxy(dimethyl)silyl]propyl prop-2-enoate](/img/structure/B14284716.png)

![2-[(2,5-Dimethylphenyl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B14284722.png)
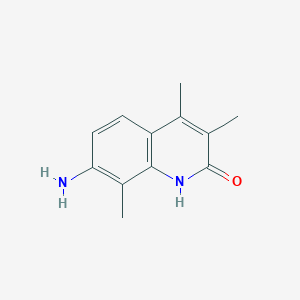
![7,8-Dithiabicyclo[4.2.0]oct-1(6)-ene-2,3,4,5-tetrathione](/img/structure/B14284736.png)
![N-{2-[Bis(methylsulfanyl)methylidene]cyclohexylidene}hydroxylamine](/img/structure/B14284746.png)
